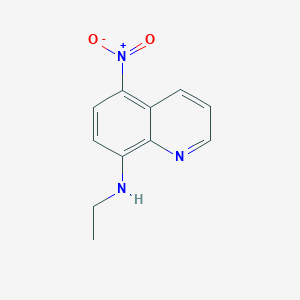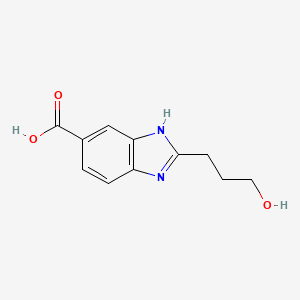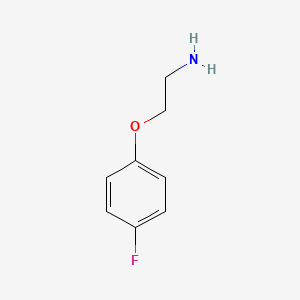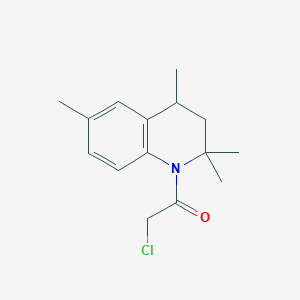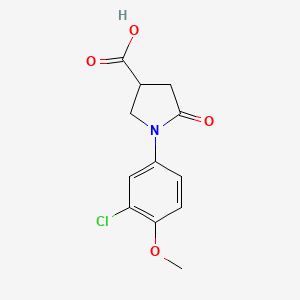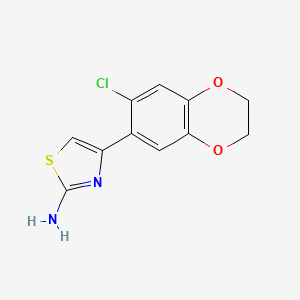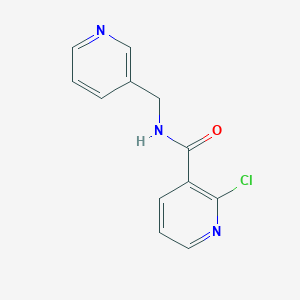
2-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide, also known as CPPC, is a synthetic organic compound that has been studied for its potential applications in various scientific research applications. CPPC is a member of the pyridine family, which is a group of heterocyclic aromatic compounds that are characterized by the presence of a nitrogen atom at the center of the ring. CPPC is a white solid at room temperature and has a molecular formula of C8H8ClN3O.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-Chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has been a subject of various synthetic methodologies, emphasizing its utility in chemical synthesis and material science. For instance, Song et al. (2007) optimized the synthesis of a closely related compound by investigating the optimal reaction conditions, achieving high yield and purity. This synthesis pathway underscores the compound's relevance in organic chemistry, particularly in the development of intermediates for further chemical transformations (Yang-Heon Song, 2007).
Ligand for Copper Complexation
The compound has been utilized in the field of coordination chemistry, where its derivatives serve as ligands for the complexation with copper(II). Jain et al. (2004) synthesized new pyridine carboxamide ligands and investigated their copper(II) complexation, revealing the structural diversity of these complexes. This research highlights its potential applications in designing metal-organic frameworks (MOFs) and catalysts (S. Jain et al., 2004).
Crystal Structure Analysis
The compound and its derivatives have also been explored in crystallography to understand their molecular and crystal structure. Shi et al. (2010) conducted a crystal structure analysis of a silver(I) complex with N-(4-chlorophenyl)pyridine-3-carboxamide ligands, demonstrating its use in elucidating molecular geometries and intermolecular interactions (Chunyue Shi et al., 2010).
Pharmacological Applications
In pharmacological research, derivatives of 2-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide have been synthesized and evaluated for their biological activities. Thomas et al. (2016) investigated Schiff's bases and azetidinones derived from the compound for their antidepressant and nootropic effects, indicating its importance in drug discovery and development (Asha B. Thomas et al., 2016).
Antimicrobial Activity
The antimicrobial potential of 2-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide derivatives has been explored, with several studies synthesizing novel compounds to evaluate their efficacy against bacterial and fungal strains. Zhuravel et al. (2005) reported the synthesis and significant antimicrobial activity of novel compounds, showcasing the compound's utility in developing new antimicrobial agents (I. O. Zhuravel et al., 2005).
Propiedades
IUPAC Name |
2-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-11-10(4-2-6-15-11)12(17)16-8-9-3-1-5-14-7-9/h1-7H,8H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUXAMNFZJCGRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

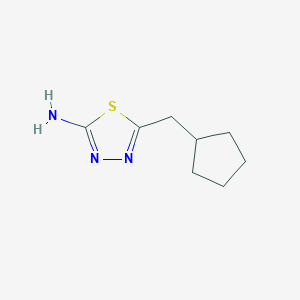

![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)
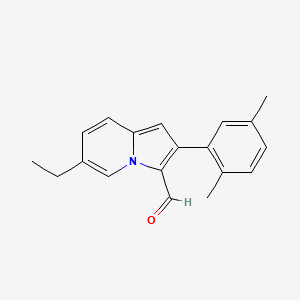
![4-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351394.png)
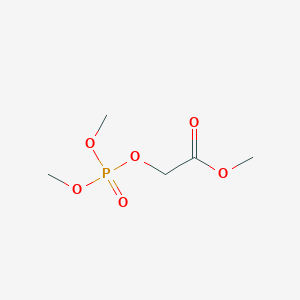
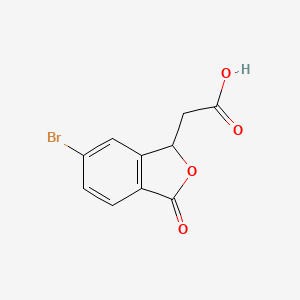
![N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea](/img/structure/B1351408.png)
